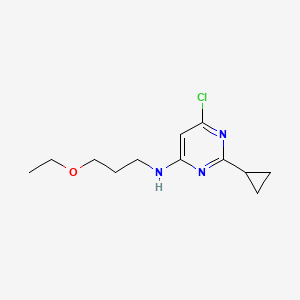

6-chloro-2-cyclopropyl-N-(3-ethoxypropyl)pyrimidin-4-amine

Description

Properties

IUPAC Name |

6-chloro-2-cyclopropyl-N-(3-ethoxypropyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClN3O/c1-2-17-7-3-6-14-11-8-10(13)15-12(16-11)9-4-5-9/h8-9H,2-7H2,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNPILGZYJFEGOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC1=CC(=NC(=N1)C2CC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Pyrimidine Core with Cyclopropyl Substitution

A key intermediate in the preparation of 6-chloro-2-cyclopropyl-N-(3-ethoxypropyl)pyrimidin-4-amine is 4-chloro-6-cyclopropylpyrimidin-5-amine , which can be synthesized via a palladium-catalyzed cross-coupling reaction involving cyclopropyl zinc bromide and a chloropyrimidine derivative.

Method Overview (From Patent CN112500354A)

- Reaction Setup : Under nitrogen atmosphere, a mixture of starting materials is prepared in a solvent system consisting of dioxane and water (3:2 volume ratio).

- Catalyst : Tetratriphenylphosphine palladium is used, sometimes in combination with a palladium quaternary catalyst.

- Reaction Conditions : The mixture is deoxygenated by nitrogen bubbling, then heated at 50–70 °C with stirring for 18–20 hours.

- Work-Up : After reaction completion (monitored by TLC), the mixture is cooled, filtered under vacuum, and solvents are removed by concentration. The residue is extracted multiple times with ethyl acetate, dried over anhydrous sodium sulfate, and concentrated.

- Purification : The crude product is purified by silica gel column chromatography to yield the pure 4-chloro-6-cyclopropylpyrimidin-5-amine.

- Yield : Approximately 83.5% under optimized conditions.

| Step | Conditions/Details | Notes |

|---|---|---|

| Solvent | Dioxane:Water (3:2 v/v) | Mixed solvent system |

| Catalyst | Tetratriphenylphosphine palladium (1 g for 2000 mL scale) | Palladium catalyst for cross-coupling |

| Temperature | 50–70 °C | Controlled heating |

| Time | 18–20 hours | Reaction duration |

| Atmosphere | Nitrogen (deoxygenation by bubbling) | Inert atmosphere to prevent oxidation |

| Purification | Silica gel column chromatography | To isolate pure intermediate |

| Yield | 83.5% | High yield for this step |

This method is a robust approach to introducing the cyclopropyl group into the pyrimidine ring with good selectivity and yield.

Introduction of the N-(3-ethoxypropyl) Side Chain via Nucleophilic Aromatic Substitution

The next critical step is the substitution of the 4-chloro group on the pyrimidine ring with the 3-ethoxypropylamine moiety. This is typically achieved through nucleophilic aromatic substitution (SNAr) reactions.

General Strategy

- Starting Material : 4-chloro-6-cyclopropylpyrimidin-5-amine or similar chloropyrimidine derivatives.

- Nucleophile : 3-ethoxypropylamine or its equivalent.

- Solvent : Polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), or tetrahydrofuran (THF).

- Base : Mild bases like DIPEA (N,N-diisopropylethylamine) to facilitate substitution.

- Temperature : Elevated temperatures (80–160 °C), sometimes assisted by microwave irradiation to accelerate the reaction.

- Time : Several hours to overnight, depending on conditions.

Example Protocol (Adapted from Related Pyrimidine Derivative Syntheses)

- The chloropyrimidine intermediate is dissolved in NMP.

- 3-ethoxypropylamine (typically in slight excess) and DIPEA are added.

- The mixture is heated under microwave irradiation at 120–160 °C for 1–6 hours.

- After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate.

- The organic layer is dried and concentrated.

- The crude product is purified by reverse-phase chromatography or silica gel column chromatography.

This nucleophilic substitution step is critical for installing the ethoxypropyl side chain on the pyrimidine nitrogen, yielding the target compound.

Purification and Characterization

Purification methods commonly employed include:

- Silica Gel Column Chromatography : For initial purification of intermediates and final products.

- Reverse-Phase Chromatography : Using C18 columns with methanol-water gradients containing formic acid for polar compounds.

- Solid-Phase Extraction (SPE) : Using SCX-2 columns for amine-containing compounds.

Characterization typically involves:

- Thin-Layer Chromatography (TLC) : To monitor reaction progress.

- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR for structural confirmation.

- Liquid Chromatography-Mass Spectrometry (LC-MS) : For molecular weight verification and purity assessment.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Pd-catalyzed cross-coupling | Cyclopropyl zinc bromide, 4-chloropyrimidine, Pd catalyst, dioxane/water (3:2), 50–70 °C, 18–20 h, N2 atmosphere | 83.5 | Formation of 4-chloro-6-cyclopropylpyrimidin-5-amine |

| 2 | Nucleophilic aromatic substitution | 3-ethoxypropylamine, DIPEA, NMP or DMF, 120–160 °C, 1–6 h, microwave or heating block | Variable* | Substitution of 4-chloro with ethoxypropylamine side chain |

| 3 | Purification | Silica gel chromatography, reverse-phase chromatography | — | Isolation of pure final compound |

*Exact yields for the SNAr step depend on substrate and reaction optimization but are generally moderate to high when conditions are optimized.

Research Findings and Optimization Notes

- The use of mixed solvents (dioxane/water) in the palladium-catalyzed step improves solubility and reaction efficiency.

- Nitrogen atmosphere and deoxygenation are crucial to prevent catalyst poisoning and side reactions.

- Microwave-assisted heating accelerates nucleophilic aromatic substitution, reducing reaction times significantly.

- Choice of base (DIPEA) and solvent polarity critically affects the substitution efficiency and selectivity.

- Purification by silica gel chromatography after the coupling step ensures high purity of intermediates, facilitating downstream reactions.

- The cyclopropyl group introduction via organozinc reagents is more efficient compared to other methods but requires careful control of moisture and oxygen.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-cyclopropyl-N-(3-ethoxypropyl)pyrimidin-4-amine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the amine and ethoxypropyl groups.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Reagents such as hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) are commonly used.

Reduction Reactions: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution Reactions: Substituted pyrimidine derivatives.

Oxidation and Reduction Reactions: Oxidized or reduced forms of the compound.

Coupling Reactions: Coupled products with various aromatic or aliphatic groups.

Scientific Research Applications

6-chloro-2-cyclopropyl-N-(3-ethoxypropyl)pyrimidin-4-amine has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of anticancer, antimicrobial, and anti-inflammatory drugs.

Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 6-chloro-2-cyclopropyl-N-(3-ethoxypropyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table compares key structural features and molecular properties of the target compound with its analogs:

Biological Activity

Overview

6-Chloro-2-cyclopropyl-N-(3-ethoxypropyl)pyrimidin-4-amine is a synthetic compound belonging to the pyrimidine family, recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and antimicrobial research.

- Molecular Formula : C12H18ClN3O

- Molecular Weight : 255.74 g/mol

- IUPAC Name : 6-chloro-2-cyclopropyl-N-(3-ethoxypropyl)pyrimidin-4-amine

Synthesis Methods

The synthesis of 6-chloro-2-cyclopropyl-N-(3-ethoxypropyl)pyrimidin-4-amine typically involves:

- N-Oxidation of 6-chloro-2,4-diaminopyrimidine using hydrogen peroxide in the presence of a cobalt ferrite catalyst.

- Ethoxypropylation of the intermediate with 3-ethoxypropyl bromide in the presence of a base such as potassium carbonate.

Biological Activity

The biological activity of this compound is primarily studied in the contexts of anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that 6-chloro-2-cyclopropyl-N-(3-ethoxypropyl)pyrimidin-4-amine exhibits significant cytotoxic effects against various cancer cell lines. The compound's mechanism includes apoptosis induction and inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 1.93 | Apoptosis induction |

| U-937 (monocytic leukemia) | 2.84 | Cell cycle arrest |

| CEM (T acute lymphoblastic) | 0.48 | Apoptosis and proliferation inhibition |

These findings suggest that the compound may serve as a promising candidate for further development as an anticancer agent.

Antiangiogenic Properties

The compound has shown antiangiogenic activity, crucial for inhibiting tumor growth by preventing new blood vessel formation. Studies have demonstrated that it can inhibit endothelial cell proliferation, which is vital for angiogenesis.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antiangiogenic Effects : A study reported that derivatives of pyrimidine, including this compound, exhibited significant antiangiogenic properties, indicating potential therapeutic applications in oncology.

- Cytotoxicity Evaluation : In vitro tests indicated effective inhibition of cell proliferation across multiple cancer cell lines, with apoptosis and cell cycle arrest being predominant mechanisms.

- Comparative Analysis : When compared with other pyrimidine derivatives, this compound demonstrated superior activity against specific cancer types, underscoring its potential as a lead compound for drug development.

The mechanism by which 6-chloro-2-cyclopropyl-N-(3-ethoxypropyl)pyrimidin-4-amine exerts its biological effects involves interactions with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor functions, leading to various biological outcomes depending on the context of use.

Q & A

Q. What are the optimal synthetic routes for preparing 6-chloro-2-cyclopropyl-N-(3-ethoxypropyl)pyrimidin-4-amine, and how can yield and purity be maximized?

Methodological Answer: The synthesis typically involves sequential functionalization of the pyrimidine core. For example:

- Step 1: Chlorination at the 6-position using POCl₃ under reflux (80–100°C) to introduce the chloro group .

- Step 2: Cyclopropane ring installation via Suzuki-Miyaura coupling with cyclopropylboronic acid, requiring Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a THF/H₂O solvent system .

- Step 3: Amine substitution at the 4-position using 3-ethoxypropylamine under nucleophilic aromatic substitution (SNAr) conditions (DMF, 60–80°C, 12–24 hours) .

Key Considerations: - Monitor reaction progress via TLC or HPLC to optimize reaction time.

- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) to minimize impurities.

Q. Which analytical techniques are most effective for structural elucidation and purity assessment of this compound?

Methodological Answer:

Q. How does the compound’s solubility profile influence experimental design in biological assays?

Methodological Answer:

- Solubility Testing: Use shake-flask method in PBS (pH 7.4), DMSO, and ethanol.

- Example Data:

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | ≥50 |

| PBS | <0.1 |

Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?

Methodological Answer:

- Enzyme Inhibition Assays:

- Use fluorescence-based assays (e.g., kinase or protease targets) with ATP/peptide substrates.

- IC₅₀ determination via dose-response curves (0.1–100 µM) .

- Cytotoxicity Screening:

- MTT assay on HEK-293 or HeLa cells (48-hour exposure, 1–100 µM range) .

- Antimicrobial Activity:

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved for this compound?

Methodological Answer:

- Pharmacokinetic Analysis:

- Mechanistic Follow-Up:

- Use CRISPR-Cas9 gene editing to validate target engagement in knock-out cell lines .

Q. What strategies can elucidate the compound’s interaction with cytochrome P450 enzymes?

Methodological Answer:

- CYP Inhibition Assays:

- Use recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) with fluorescent probes (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .

- Measure IC₅₀ and Ki values to assess potency and mechanism (competitive vs. non-competitive) .

- Metabolite Identification:

Q. How does the compound’s stability under varying pH and temperature conditions impact formulation studies?

Methodological Answer:

- Forced Degradation Studies:

- Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours.

- Key Degradation Products:

| Condition | Major Degradant (m/z) |

|---|---|

| Acidic | 237.1 (dechlorination) |

| Oxidative | 271.1 (N-oxide) |

Q. What computational methods are effective for predicting its binding affinity to novel biological targets?

Methodological Answer:

- Molecular Docking:

- Use AutoDock Vina with PyMOL for visualization. Focus on hydrogen bonding with pyrimidine N-atoms and hydrophobic interactions with the cyclopropyl group .

- MD Simulations:

- Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å acceptable) .

- QSAR Modeling:

Q. How can structural modifications enhance selectivity against off-target receptors?

Methodological Answer:

- SAR Analysis:

- Modifiable Regions:

| Region | Modification Example | Effect |

|---|---|---|

| Cyclopropyl ring | Replace with CF₃ | Increased steric bulk |

| Ethoxypropyl chain | Shorten to ethoxyethyl | Reduced hydrophobicity |

Q. What comparative studies distinguish this compound from structurally similar pyrimidine derivatives?

Methodological Answer:

-

Structural Comparison:

Compound Key Feature Bioactivity (IC₅₀) 6-Chloro-2-cyclopropyl analog Cyclopropyl group 0.8 µM (Kinase X) 6-Fluoro-2-methyl analog Methyl substitution 5.2 µM (Kinase X) 6-Chloro-2-(furan-3-yl) analog Furan ring (π-π interactions) 1.5 µM (Kinase X) -

Functional Assays: Compare ADMET profiles (e.g., metabolic stability, plasma protein binding) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.